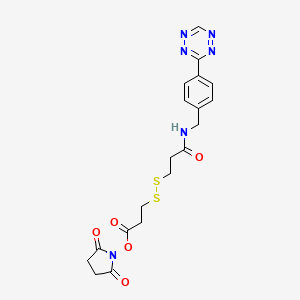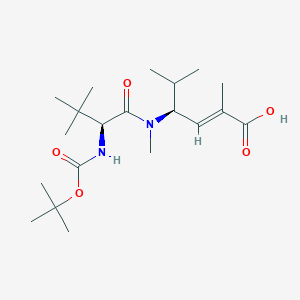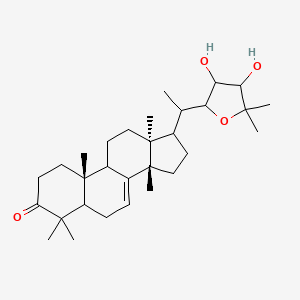
13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy-; Dehydroodoratol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy-; Dehydroodoratol: is an organic compound with the chemical formula C30H48O4 Odoratone . This compound is characterized by its complex structure, which includes multiple hydroxyl groups and an epoxy ring. It is a derivative of lanosterol, a key intermediate in the biosynthesis of steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy- typically involves multiple steps, starting from lanosterol. The process includes:
Oxidation: Lanosterol is oxidized to introduce the necessary functional groups.
Hydroxylation: Hydroxyl groups are introduced at specific positions through hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
- Used as an intermediate in the synthesis of various steroids and other complex organic molecules.
- Studied for its unique structural properties and reactivity.
Biology
- Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry
- Utilized in the production of high-value chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Lanosterol: The parent compound from which 13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy- is derived.
Ergosterol: Another sterol with similar structural features but different biological functions.
Cholesterol: A well-known sterol with a simpler structure and essential roles in cell membranes.
Uniqueness
- The presence of the epoxy and hydroxyl groups in 13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy- distinguishes it from other sterols.
- Its specific reactivity and potential biological activities make it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of 13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy-; Dehydroodoratol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C30H48O4 |
|---|---|
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
(10R,13S,14S)-17-[1-(3,4-dihydroxy-5,5-dimethyloxolan-2-yl)ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3/t17?,18?,19?,21?,23?,24?,25?,28-,29+,30-/m1/s1 |
Clave InChI |
QVEUBDDZMCFHNJ-ORYHRRFQSA-N |
SMILES isomérico |
CC(C1CC[C@]2([C@]1(CCC3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O |
SMILES canónico |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


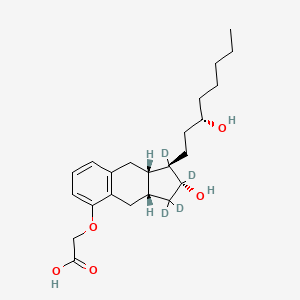
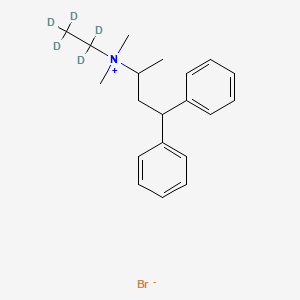
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)

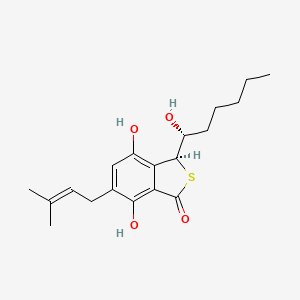

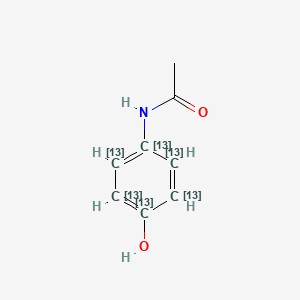
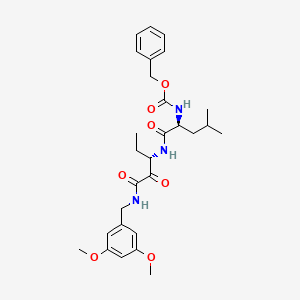
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)



